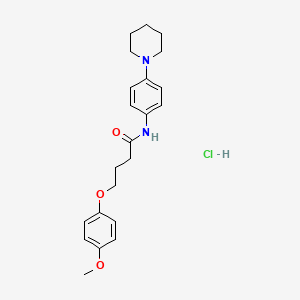

4-(4-Methoxy-phenoxy)-N-(4-piperidin-1-yl-phenyl)-butyramide

Description

4-(4-Methoxy-phenoxy)-N-(4-piperidin-1-yl-phenyl)-butyramide is a synthetic compound featuring a butyramide backbone with two distinct substituents: a 4-methoxy-phenoxy group and a 4-piperidin-1-yl-phenyl moiety.

Properties

IUPAC Name |

4-(4-methoxyphenoxy)-N-(4-piperidin-1-ylphenyl)butanamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3.ClH/c1-26-20-11-13-21(14-12-20)27-17-5-6-22(25)23-18-7-9-19(10-8-18)24-15-3-2-4-16-24;/h7-14H,2-6,15-17H2,1H3,(H,23,25);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZECHFZHNKISXKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)N3CCCCC3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(4-Methoxy-phenoxy)-N-(4-piperidin-1-yl-phenyl)-butyramide, also known as a butanamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. Its molecular formula is with a molecular weight of approximately 404.94 g/mol. This compound is being investigated for its effects on various biological systems, particularly in the context of neurodegenerative diseases and cancer.

Chemical Structure

The structure of this compound can be represented as follows:

Anticancer Properties

One of the significant areas of research involves the anticancer properties of this compound. Studies have shown that derivatives similar to this compound exhibit moderate to high activity against various cancer cell lines. For instance, compounds containing similar piperidine and phenyl groups have demonstrated IC50 values ranging from 0.02 to 0.08 μmol/mL against A-549 and HCT-116 cancer cell lines, indicating promising anticancer potential .

| Compound | Cell Line | IC50 (μmol/mL) |

|---|---|---|

| 4-Methoxy Derivative | A-549 | 0.04 |

| 4-Methoxy Derivative | HCT-116 | 0.06 |

| This compound | A-549 | TBD |

| This compound | HCT-116 | TBD |

Neuroprotective Effects

Research published in "Bioorganic & Medicinal Chemistry" indicated that this compound may inhibit enzymes implicated in neurodegenerative diseases, suggesting a potential neuroprotective effect. The exact mechanism remains under investigation, but preliminary data suggest that it may interact with specific receptors or enzymes involved in neuronal health.

The proposed mechanism of action for this compound includes:

- Enzyme Inhibition : The compound may inhibit key enzymes responsible for neuronal degradation.

- Receptor Modulation : It may act on dopamine receptors, similar to other piperidine derivatives that have shown promise as antipsychotic agents .

- Radical Scavenging : Some studies suggest that related compounds exhibit DPPH radical-scavenging activity, which could contribute to their protective effects against oxidative stress .

Case Studies and Research Findings

A notable study focused on the synthesis and evaluation of various butanamide derivatives, including those with piperidine substitutions. These compounds were assessed for their biological activities, revealing that modifications at the piperidine nitrogen significantly influenced their binding affinity and biological efficacy.

Summary of Key Findings

- Anticancer Activity : Compounds structurally related to butyramide derivatives showed significant cytotoxic effects against cancer cell lines.

- Neuroprotective Potential : Evidence suggests inhibition of neurodegenerative pathways.

- Structure Activity Relationship (SAR) : Variations in substituents on the piperidine ring affect biological activity, highlighting the importance of molecular design in drug development.

Comparison with Similar Compounds

Piperidine-Containing Butyramides

- 4-Methoxybutyrylfentanyl (N-(4-methoxyphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide): This fentanyl analog shares the butyramide core and piperidine ring but includes a phenethyl group on the piperidine nitrogen. Unlike the target compound, it demonstrates high affinity for μ-opioid receptors, suggesting that the phenethyl substitution is critical for opioid activity.

- N-(4-pyrrolidin-1-ylbut-2-ynyl)butanamide: Substituting piperidine with pyrrolidine introduces a smaller, five-membered ring, which may alter steric interactions with receptors.

Aromatic Substitution Variants

- However, the amino group may also make the compound more susceptible to oxidation or enzymatic degradation compared to the methoxy-substituted target .

- Pyrimidine-Based Butyramides (e.g., UK pyr 38): Compounds like N-(6-(phenylamino)pyrimidin-4-yl)butyramide feature a pyrimidine ring instead of a benzene ring.

Anti-Cancer Butyramide Derivatives

- In contrast, the target compound’s methoxy-phenoxy group lacks this planar structure, suggesting different mechanisms of action, possibly through receptor modulation rather than DNA interaction .

Antiulcer and Antimicrobial Butyramides

- N-(4-Benzyloxy-phenyl)-4-(1H-benzimidazole-2-sulfinyl)-butyramide :

The benzimidazole-sulfinyl group in this analog () enhances antiulcer activity by targeting proton pumps (e.g., H+/K+-ATPase). The target compound’s piperidinyl-phenyl group lacks this acidic proton-binding capability, indicating divergent therapeutic applications .

Physicochemical and Pharmacokinetic Considerations

Stability and Metabolism

Lipophilicity and Blood-Brain Barrier (BBB) Penetration

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.